Bienvenue dans la boutique en ligne BenchChem!

SB-221284

5-HT2C receptor Receptor selectivity Anxiolytic

SB-221284 is a selective 5-HT2C/2B antagonist with a unique 160-250x selectivity over 5-HT2A. Ideal for isolating anxiolytic effects without antidepressant confounds. It is a definitive CYP1A2 control (IC50=13nM) for metabolism and DDI studies. Procure for precise research on serotonergic signaling and anxiety circuitry.

Molecular Formula C16H14F3N3OS
Molecular Weight 353.4 g/mol
CAS No. 196965-14-7
Cat. No. B1680809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-221284
CAS196965-14-7
Synonyms5-(methylthio)-1-(3-pyridylcarbamoyl)-6-(trifluoromethyl)indoline
SB 221284
SB-221284
Molecular FormulaC16H14F3N3OS
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F
InChIInChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23)
InChIKeyOQZOXHCRSXYSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-221284 (CAS 196965-14-7) Selective 5-HT2C/2B Antagonist for Neurological Research


SB-221284 is a small-molecule selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors, characterized as a substituted 1-(3-pyridylcarbamoyl)indoline [1]. It was identified as one of the first 5-HT2C receptor ligands to exhibit >100-fold selectivity over the closely related 5-HT2A receptor [1]. Originally developed by GlaxoSmithKline as a potential nonsedating anxiolytic agent, its preclinical development was discontinued due to potent inhibition of human cytochrome P450 enzymes, particularly CYP1A2 [2][3]. Despite this, SB-221284 remains a valuable tool compound for in vitro and in vivo research on serotonergic signaling, anxiety, and the distinct roles of 5-HT2 receptor subtypes.

Why SB-221284 Cannot Be Replaced by Other 5-HT2C Antagonists in Research Protocols


While multiple compounds are classified as 5-HT2C/2B antagonists, their selectivity profiles, binding kinetics, and ancillary pharmacology differ substantially, leading to divergent biological outcomes [1]. For instance, SB-221284 exhibits a unique 160- to 250-fold selectivity for 5-HT2C over 5-HT2A, a window that is not shared by earlier-generation antagonists like SB-200646A [2]. Furthermore, SB-221284 is a potent inhibitor of CYP1A2 (IC50 = 13 nM), a liability that makes it unsuitable for in vivo studies requiring metabolic stability but highly useful as a control compound for drug-drug interaction studies . Substituting SB-221284 with a more selective but pharmacokinetically cleaner compound like SB-242084 will fail to recapitulate experiments where this specific off-target activity was a variable. The evidence below quantifies these distinctions to guide precise experimental design and procurement decisions.

Quantitative Differentiation of SB-221284 Against Closest 5-HT2C/2B Antagonist Analogs


SB-221284 vs. SB-200646A: 100-Fold Improvement in 5-HT2C/2A Selectivity

SB-221284 demonstrates a dramatic improvement in selectivity for the 5-HT2C/2B receptors over the 5-HT2A receptor compared to the first-generation antagonist SB-200646A. SB-221284 achieves 160- to 250-fold selectivity for 5-HT2C over 5-HT2A, whereas SB-200646A exhibits only a 50-fold selectivity window [1][2]. This was achieved through rational design targeting a sterically allowed region at the 5-HT2C receptor that is disallowed at 5-HT2A [1].

5-HT2C receptor Receptor selectivity Anxiolytic

SB-221284 vs. SB-242084 and SB-243213: Differentiated Affinity and Functional Outcomes

While newer compounds like SB-242084 (pKi 9.0) and SB-243213 (pKi 9.37) exhibit higher absolute affinity for the 5-HT2C receptor, SB-221284 (Ki 2.2-2.5 nM, pKi ~8.6) possesses a distinct pharmacological profile that yields different in vivo outcomes [1][2]. Notably, SB-221284 by itself enhanced locomotion in one study, while SB-242084 had no effect on its own, suggesting differences in intrinsic efficacy or functional selectivity at the 5-HT2C receptor [3].

5-HT2C receptor Binding affinity Functional selectivity

SB-221284 vs. SB-206553: Isosteric Replacement with Divergent In Vivo Anxiolytic Profile

SB-221284 was designed as an isostere of the indole urea SB-206553, replacing the fused five-membered ring with aromatic disubstitution [1]. This structural modification, while preserving 5-HT2C/2B antagonism, significantly alters the in vivo pharmacological profile. In rodent anxiety models, SB-221284 shows signs of anxiolytic-like activity in tests for conditioned and phobic-like anxiety but is inactive in tests for antidepressant, anti-OCD, and antipanic activity [2]. This contrasts with the broader behavioral profile sometimes observed with the parent compound class.

Anxiolytic Indoline Indole urea

SB-221284 CYP1A2 Inhibition: A Key Differentiator for Drug Interaction Studies

A critical and distinguishing feature of SB-221284 is its potent inhibition of human cytochrome P450 enzymes, most notably CYP1A2, with an IC50 of 13 nM . This property, which precluded its clinical development, is a stark contrast to many other 5-HT2C tool compounds like SB-242084 and SB-243213, which are generally considered cleaner with respect to CYP inhibition [1]. For example, SB-243213 exhibits IC50 values >100 µM for CYP1A2, CYP2D6, and CYP3A4 [2].

CYP inhibition Drug-drug interaction Metabolism

SB-221284 Reversal of mCPP- and Fluoxetine-Induced Social Interaction Deficits

In a rodent model of anxiety, SB-221284 demonstrated the ability to reverse acute decreases in social interaction caused by the non-selective 5-HT2C agonist mCPP and the SSRI fluoxetine [1]. While other 5-HT2C antagonists (e.g., SB-200646A) share anxiolytic-like activity [2], the specific quantitative reversal of fluoxetine-induced deficits is a noted feature of SB-221284's in vivo profile. This distinguishes it from compounds that may only antagonize direct agonists like mCPP.

Social interaction Anxiolytic mCPP

Targeted Research Applications for SB-221284 Based on Quantitative Evidence


Dissecting 5-HT2C-Mediated Anxiolysis Distinct from Antidepressant Mechanisms

SB-221284 is the optimal tool for studies aiming to isolate the anxiolytic effects of 5-HT2C/2B antagonism from antidepressant or anti-OCD actions. Its unique behavioral profile—active in tests of conditioned/phobic anxiety but inactive in standard antidepressant assays—allows researchers to specifically probe the circuitry of anxiety without the confounding influence of antidepressant-like activity [1]. This specificity is not guaranteed by other 5-HT2C antagonists, which may have broader or different behavioral signatures [1].

Investigating CYP1A2-Mediated Drug-Drug Interactions in Preclinical Models

With its exceptionally potent CYP1A2 inhibition (IC50 = 13 nM), SB-221284 serves as a definitive positive control for in vitro and in vivo studies of CYP1A2-mediated metabolism and drug-drug interaction potential . It is uniquely suited for calibrating assays designed to screen for CYP1A2 liabilities in new chemical entities, a role for which cleaner 5-HT2C antagonists like SB-242084 are inappropriate [2].

Modeling the Anxiogenic Effects of Acute SSRI Treatment

SB-221284 is a critical reagent for investigating the role of the 5-HT2C receptor in the acute anxiogenic response observed during SSRI initiation. Its documented ability to reverse fluoxetine-induced deficits in social interaction provides a direct pharmacological tool for dissecting this clinically relevant phenomenon [3]. This specific application is a key differentiator from other 5-HT2C antagonists that may lack robust data in this particular model [3].

Comparative Pharmacological Profiling of 5-HT2 Receptor Subtype Selectivity

Given its well-characterized 160- to 250-fold selectivity for 5-HT2C over 5-HT2A, SB-221284 is an essential reference compound in any panel used to validate the selectivity of new serotonergic ligands [1]. Its inclusion in screening cascades allows for benchmarking the selectivity window of novel compounds against a known, historically significant standard, providing a direct link to decades of published literature on 5-HT2 receptor pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-221284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.